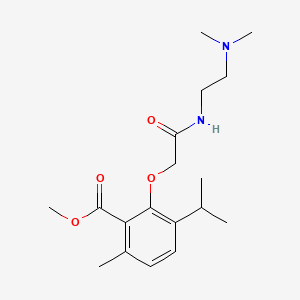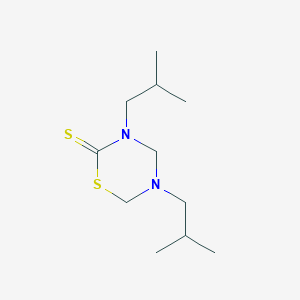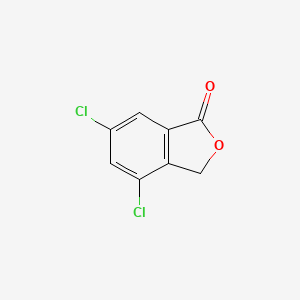
Methyl undec-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl undec-6-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it a valuable building block in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl undec-6-enoate can be synthesized through the esterification of undecenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to yield undecenoic acid. This acid is then esterified with methanol to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl undec-6-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alkyl halides for nucleophilic substitution reactions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl undec-6-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl undec-6-enoate is primarily based on its chemical reactivity. The terminal double bond allows it to participate in various chemical reactions, such as polymerization and metathesis. These reactions enable the formation of complex molecular structures, which can exert specific biological or chemical effects .
Comparaison Avec Des Composés Similaires
Methyl undec-10-enoate: Another ester of undecenoic acid with a double bond at a different position.
Methyl dec-9-enoate: A similar compound with a shorter carbon chain.
Methyl dodec-11-enoate: A similar compound with a longer carbon chain.
Uniqueness: Methyl undec-6-enoate is unique due to its specific position of the double bond, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and purity, such as in the synthesis of bioactive molecules and polymers .
Propriétés
Numéro CAS |
54299-04-6 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
methyl undec-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h6-7H,3-5,8-11H2,1-2H3 |
Clé InChI |
LIIKIVNRKXEUAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)







